molecular formula C8H9N3OS2 B2589001 N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide CAS No. 2253640-77-4

N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide

Cat. No.: B2589001
CAS No.: 2253640-77-4
M. Wt: 227.3
InChI Key: ZWCNQWINWREWPR-UHFFFAOYSA-N
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Description

N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of an isothiocyanate group attached to a thiazole ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide typically involves the reaction of 2-aminothiazole with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of thioureas or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Thioureas and other substituted derivatives.

Scientific Research Applications

N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide is primarily attributed to its isothiocyanate group, which can react with nucleophiles such as amino acids, proteins, and enzymes. This reactivity allows the compound to modify biological molecules, potentially leading to changes in their function and activity. The thiazole ring may also contribute to the compound’s biological activity by interacting with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
  • N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-mesitylacetamide
  • N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide

Uniqueness

N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the isothiocyanate group makes it particularly useful for biochemical applications, while the thiazole ring provides additional stability and potential for interaction with biological targets.

Properties

IUPAC Name

N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS2/c1-6(12)11(2)8-10-7(4-14-8)3-9-5-13/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCNQWINWREWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=NC(=CS1)CN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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